molecular formula C20H20N2O3 B244005 N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide

N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide

Numéro de catalogue B244005
Poids moléculaire: 336.4 g/mol
Clé InChI: DPZCVLIGOATDSK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide, also known as PBF-509, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of a specific enzyme, which makes it a promising candidate for the treatment of various diseases.

Mécanisme D'action

N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide inhibits the activity of a specific enzyme called fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a role in various physiological processes, such as pain, inflammation, and appetite regulation. By inhibiting FAAH, N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide increases the levels of endocannabinoids, which can lead to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide are mediated through the modulation of endocannabinoid signaling. N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has been shown to reduce inflammation, pain, and anxiety in animal models, which may be due to the increased levels of endocannabinoids. N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has also been shown to inhibit the growth of cancer cells and induce cell death, which may be due to the modulation of endocannabinoid signaling pathways.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide is its specificity for FAAH, which allows for the selective modulation of endocannabinoid signaling pathways. This specificity also reduces the potential for off-target effects and toxicity. However, one limitation of N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the research on N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases, such as metabolic disorders and cardiovascular diseases. Another direction is to develop more potent and selective FAAH inhibitors that have improved pharmacokinetic properties. Additionally, the development of novel delivery systems may improve the solubility and bioavailability of N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide in vivo.

Méthodes De Synthèse

The synthesis of N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide involves several steps, starting with the reaction of 4-aminophenylacetic acid with pentanoyl chloride to form the pentanoylamino derivative. This intermediate is then coupled with 2-amino-3-bromobenzofuran to yield the final product. The purity and yield of N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide can be improved through various purification techniques, such as column chromatography and recrystallization.

Applications De Recherche Scientifique

N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has been shown to inhibit the growth of cancer cells and induce cell death in vitro and in vivo. In inflammation research, N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has been shown to reduce inflammation and pain in animal models of arthritis and colitis. In neurological disorder research, N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury.

Propriétés

Formule moléculaire

C20H20N2O3

Poids moléculaire

336.4 g/mol

Nom IUPAC

N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H20N2O3/c1-2-3-8-19(23)21-15-9-11-16(12-10-15)22-20(24)18-13-14-6-4-5-7-17(14)25-18/h4-7,9-13H,2-3,8H2,1H3,(H,21,23)(H,22,24)

Clé InChI

DPZCVLIGOATDSK-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2

SMILES canonique

CCCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.